molecular formula C6H7NO2 B13117113 Ethyl 3-cyanoprop-2-enoate

Ethyl 3-cyanoprop-2-enoate

Cat. No.: B13117113
M. Wt: 125.13 g/mol
InChI Key: AMQZZSZCLSVKLO-ONEGZZNKSA-N
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Description

Ethyl 3-cyanoprop-2-enoate: is an organic compound with the molecular formula C6H7NO2. It is a colorless liquid with a faint sweet smell and is known for its low viscosity. This compound belongs to the class of cyanoacrylates, which are widely used as adhesives due to their fast-setting and strong bonding properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-cyanoprop-2-enoate can be synthesized through the condensation of formaldehyde with ethyl cyanoacetate. This exothermic reaction produces the polymer, which is subsequently sintered and thermally cracked to yield the monomer . Another method involves the ethoxy carbonylation of cyanoacetylene .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of sodium ethoxide as a catalyst in a Knoevenagel condensation reaction. This method is efficient and environmentally friendly, producing the desired product under mild conditions .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-cyanoprop-2-enoate is unique due to its specific molecular structure, which allows for rapid polymerization and strong bonding properties. Its versatility in various applications, from industrial adhesives to medical uses, sets it apart from other similar compounds .

Biological Activity

Ethyl 3-cyanoprop-2-enoate, also known as ethyl 2-propenoic acid 3-cyano-, ethyl ester, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the cyanoacrylate family and is characterized by its unique combination of cyano and ester functionalities, which contribute to its diverse reactivity and pharmacological properties.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₇H₉N₁O₂
  • IUPAC Name : Ethyl (E)-3-cyano-2-propenoate

The structural features include a cyano group (-C≡N) attached to a propenoate backbone, making it versatile for various chemical reactions, particularly in organic synthesis.

Biological Activities

Research into the biological activity of this compound has revealed several promising areas:

  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various bacteria and fungi. This compound may inhibit microbial growth through mechanisms that involve disrupting cellular processes or inhibiting enzyme activity .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. These effects could be attributed to the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis .
  • Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory and analgesic properties, potentially through the modulation of inflammatory mediators or enzymes involved in pain pathways .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • The compound interacts with specific enzymes or receptors, leading to inhibition or modulation of their activity.
  • Its structural characteristics allow it to participate in nucleophilic addition reactions, influencing various biochemical pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
AnticancerModulates cell proliferation and induces apoptosis
Anti-inflammatoryReduces inflammation and pain

Case Study: Anticancer Activity

A study investigated the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential therapeutic applications in oncology. The study utilized a combination of cell viability assays and molecular docking studies to elucidate the interaction between the compound and cellular targets .

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that the compound exhibited notable inhibitory effects on bacterial growth, highlighting its potential as an antimicrobial agent .

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

ethyl (E)-3-cyanoprop-2-enoate

InChI

InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3+

InChI Key

AMQZZSZCLSVKLO-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C#N

Canonical SMILES

CCOC(=O)C=CC#N

Origin of Product

United States

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